2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrN4·HCl It is a derivative of pyrrolopyrazine, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride typically involves multi-step reactions. One common method includes the reduction of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine using stannous chloride dihydrate in acetic acid, followed by neutralization with sodium hydroxide . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways . Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Another derivative with similar structural features but different reactivity due to the presence of iodine.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their potent necroptosis inhibitory activity.
Uniqueness
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H6BrClN4 |
---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-2-10-6-5(11-4)3(8)1-9-6;/h1-2H,8H2,(H,9,10);1H |
InChI-Schlüssel |
OJGOYNCKYSSJTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=CN=C2N1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.